5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(4-ethoxyphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-19-9-7-18(8-10-19)27-23(28)21-15-20(11-12-22(21)25)32(29,30)26-14-13-16-3-5-17(24)6-4-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSUSICUOZUAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chlorophenethylamine using chlorosulfonic acid to form the corresponding sulfonamide.
Coupling with 4-Ethoxyphenylamine: The sulfonamide intermediate is then coupled with 4-ethoxyphenylamine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorobenzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Insights
Substituent Effects on Activity
- Electron-Withdrawing Groups (Cl, F, CF₃): Chlorine and fluorine atoms enhance binding affinity to hydrophobic pockets in target proteins (e.g., PD-L1, HBV capsid proteins) .
Ethoxy vs. Ethyl/Methoxy Groups:
- Salicylamide scaffolds (compound 30, ) exhibit higher PD-L1 inhibition (57.15%) compared to benzamide derivatives, suggesting core structure impacts activity .
Biological Activity
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C24H24ClN3O2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating its potential as an antibacterial agent.
- Anticancer Properties : Research indicated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It was observed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism that promotes cell death in malignant cells.
- Anti-inflammatory Effects : In vitro studies showed that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship indicates that modifications on the aromatic rings and the sulfonamide group can significantly influence the biological activity of the compound. For instance, substituents on the phenyl rings can enhance or diminish activity depending on their electronic and steric properties.
Q & A
Q. How can formulation challenges (e.g., low bioavailability) be mitigated?
- Methodology :
- Nanoformulation : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM).
- Prodrugs : Synthesize phosphate esters for enhanced solubility.
- Permeation enhancers : Co-administer with sodium caprate in oral delivery studies .
Q. What methods validate target specificity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
